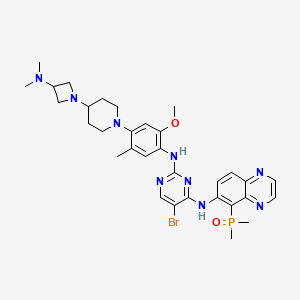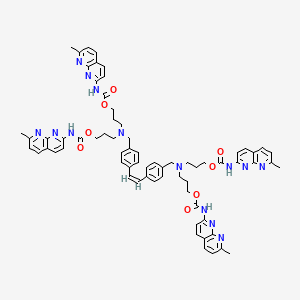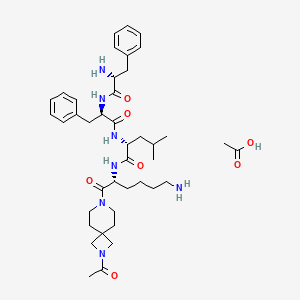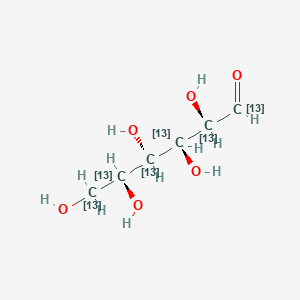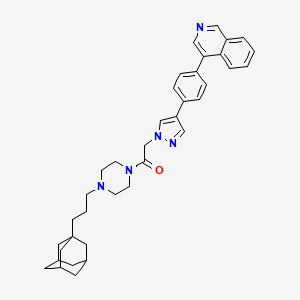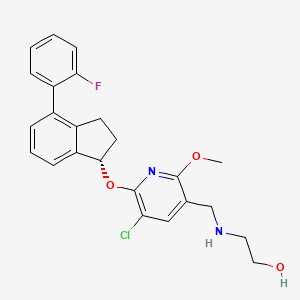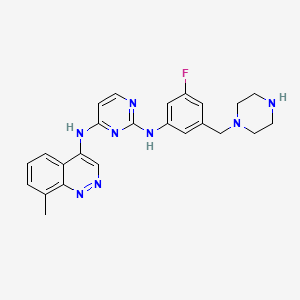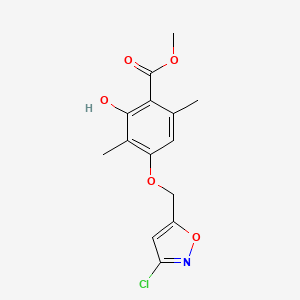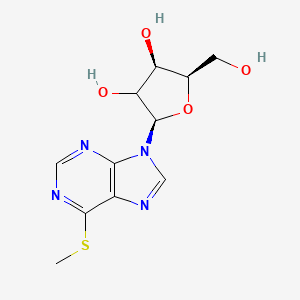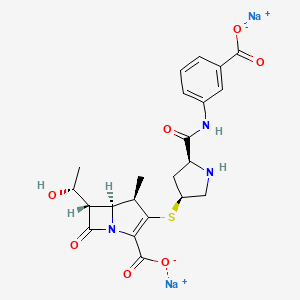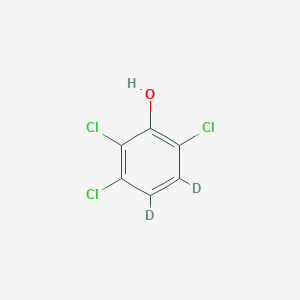
2,3,6-Trichlorophenol-4,5-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trichlorophenol-4,5-D2: is a deuterated derivative of 2,3,6-Trichlorophenol, a chlorinated phenol compound. This compound is characterized by the presence of three chlorine atoms and two deuterium atoms attached to the phenol ring. It is commonly used in various scientific research applications due to its unique properties and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichlorophenol-4,5-D2 typically involves the chlorination of phenol followed by isotopic exchange reactions to introduce deuterium atoms. The process begins with the electrophilic chlorination of phenol to produce 2,3,6-Trichlorophenol. This is followed by a deuterium exchange reaction using deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination of phenol using chlorine gas in the presence of a catalyst. The deuterium exchange is then carried out using deuterated solvents and reagents in specialized reactors to ensure high isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichlorophenol-4,5-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to less chlorinated phenols or completely dechlorinated phenol.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Produces chlorinated quinones.
Reduction: Results in partially or fully dechlorinated phenols.
Substitution: Yields substituted phenols with various functional groups.
Scientific Research Applications
2,3,6-Trichlorophenol-4,5-D2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of chlorinated phenols in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of chlorinated phenols in the body.
Industry: Applied in environmental studies to monitor the degradation and persistence of chlorinated phenols in the environment
Mechanism of Action
The mechanism of action of 2,3,6-Trichlorophenol-4,5-D2 involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in oxidative stress and detoxification pathways.
Pathways Involved: The compound is metabolized through phase I and phase II detoxification pathways, involving cytochrome P450 enzymes and conjugation reactions with glutathione.
Comparison with Similar Compounds
- 2,4,6-Trichlorophenol-3,5-D2
- 2,4,5-Trichlorophenol-3,6-D2
- 2,3,5,6-Tetrachlorophenol
Comparison:
- 2,3,6-Trichlorophenol-4,5-D2 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying chemical and biological processes.
- Compared to other trichlorophenols, it offers higher specificity and sensitivity in analytical applications due to the presence of deuterium atoms .
Properties
Molecular Formula |
C6H3Cl3O |
|---|---|
Molecular Weight |
199.5 g/mol |
IUPAC Name |
2,3,6-trichloro-4,5-dideuteriophenol |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H/i1D,2D |
InChI Key |
XGCHAIDDPMFRLJ-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)O)Cl)Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)
